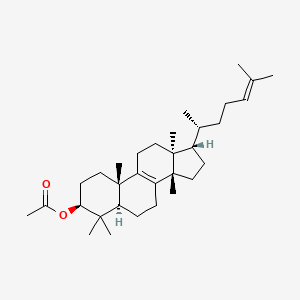

Euphol acetate

Vue d'ensemble

Description

Euphol acetate is a euphane-type triterpene alcohol acetate, structurally similar to cholesterol. It is derived from the sap of the medicinal plant Euphorbia tirucalli. This compound has a molecular formula of C32H52O2 and a molecular weight of 468.75 g/mol . This compound is known for its wide range of pharmacological properties, including anti-inflammatory and anti-cancer effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Euphol acetate can be synthesized through the reaction of euphol with acetic anhydride. The reaction typically involves the use of a catalyst such as pyridine to facilitate the acetylation process . The reaction conditions usually include a temperature range of 0-5°C and a reaction time of several hours to ensure complete acetylation.

Industrial Production Methods

The industrial production of this compound involves the extraction of euphol from Euphorbia tirucalli, followed by its acetylation. The extraction process includes alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography to obtain a pure euphol product . The purified euphol is then reacted with acetic anhydride under controlled conditions to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Euphol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound back to euphol.

Substitution: Substitution reactions can occur at the acetate group, leading to the formation of different esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of euphol.

Substitution: Formation of various esters depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Properties

Euphol acetate exhibits significant anticancer activity across various cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Findings

- In Vitro Studies : this compound has shown cytotoxic effects against a variety of cancer cell lines, including breast and gastric cancers. For instance, in a study involving multiple human cancer cell lines, this compound reduced cell viability significantly when compared to control groups treated with DMSO .

- Mechanism of Action : The compound appears to arrest the cell cycle at the G0/G1 phase, preventing progression to the S phase. This was evidenced by fluorescence-activated cell sorting (FACS) analysis, which indicated an increase in G0/G1 populations upon treatment with this compound .

| Cancer Type | Effect Observed | Study Reference |

|---|---|---|

| Breast Cancer | Reduced cell viability | |

| Gastric Cancer | Induction of apoptosis | |

| Pancreatic Cancer | Inhibition of motility and colony formation |

Anti-inflammatory Effects

This compound possesses notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Mechanisms

- NF-κB Pathway Inhibition : this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a crucial role in inflammation .

- Cytokine Modulation : It downregulates pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory effects .

Antiviral Activity

This compound has demonstrated antiviral properties, particularly against human immunodeficiency virus (HIV) and other viral infections.

Research Insights

- HIV Reverse Transcriptase Inhibition : this compound inhibits reverse transcriptase activity in HIV, suggesting its potential as an antiviral agent .

- Epstein-Barr Virus Suppression : Studies indicate that euphol can inhibit the activation of Epstein-Barr virus early antigens induced by tumor promoters .

Ethnomedicinal Applications

Beyond laboratory settings, this compound is utilized in traditional medicine practices.

Traditional Uses

Mécanisme D'action

Euphol acetate exerts its effects through several molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Euphol acetate is compared with other similar compounds, such as:

Euphol: The parent compound of this compound, known for its anti-inflammatory and anti-cancer properties.

Lanosterol: A triterpenoid with a similar structure, involved in cholesterol biosynthesis.

Cycloartenol: Another triterpenoid with structural similarities, used in the synthesis of various steroids.

This compound is unique due to its specific acetylation, which enhances its pharmacological properties and makes it a valuable compound for scientific research and industrial applications.

Activité Biologique

Euphol acetate, a triterpene derived from the latex of various Euphorbia species, has garnered interest due to its potential biological activities. Although research specifically focusing on this compound is limited, studies on its parent compound, euphol, provide valuable insights into its biological properties.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₅₂O₂ |

| Molecular Weight | 484.73 g/mol |

Anti-Cancer Activity

Research indicates that euphol exhibits significant anti-cancer properties. A comprehensive study evaluated euphol's cytotoxic effects across 73 human cancer cell lines representing 15 tumor types. The findings revealed an IC₅₀ range from 1.41 µM to 38.89 µM , with particularly potent effects observed in:

- Esophageal Squamous Cell Carcinoma : IC₅₀ = 11.08 µM

- Pancreatic Carcinoma : IC₅₀ = 6.84 µM

- Other cancers affected include prostate, melanoma, and colon cancer .

Euphol not only inhibited cell proliferation but also reduced motility and colony formation in pancreatic cancer cells. Notably, it demonstrated synergistic effects when combined with standard chemotherapeutic agents like gemcitabine and paclitaxel, suggesting its potential as an adjunct therapy in oncology .

Anti-Inflammatory Properties

Euphol is reported to possess anti-inflammatory properties. Studies have shown that it can inhibit tumor promotion in skin models and reduce inflammation in various experimental setups. For instance, euphol's action on the PKC/ERK1/2 signaling pathway has been linked to its anti-inflammatory effects in mouse models of skin inflammation induced by TPA (12-O-tetradecanoylphorbol-13-acetate) .

The mechanisms through which euphol exerts its biological effects include:

- Cell Cycle Arrest : Euphol treatment has been shown to cause cell cycle arrest at the G1 phase in breast cancer cells, leading to decreased cell viability .

- Inhibition of Proliferation : Euphol significantly reduces the proliferation rates of various cancer cell lines by inducing apoptosis and inhibiting essential signaling pathways .

- Synergistic Effects : The combination of euphol with other chemotherapeutic agents enhances its efficacy against resistant cancer cell lines .

Case Studies

Several case studies highlight the therapeutic potential of euphol:

- Breast Cancer Study : Euphol was found to arrest breast cancer cells at the G1 phase, demonstrating a clear reduction in cell viability over time .

- Pancreatic Cancer Research : In vitro studies indicated that euphol effectively inhibited pancreatic cancer cell growth and showed promise for use in combination therapies .

Propriétés

IUPAC Name |

[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,22,24,27-28H,10,12-20H2,1-9H3/t22-,24+,27+,28+,30-,31+,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPPJGMMIYJVBR-KMDRULEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.